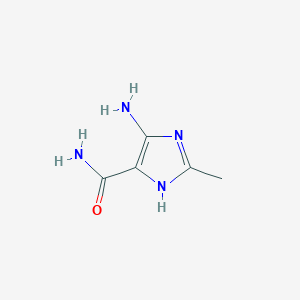

5-amino-2-methyl-1H-imidazole-4-carboxamide

Description

Systematic Nomenclature and Molecular Formula

The compound 5-amino-2-methyl-1H-imidazole-4-carboxamide exhibits multiple nomenclature conventions that reflect its complex heterocyclic structure and functional group arrangement. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-amino-2-methyl-1H-imidazole-5-carboxamide, which accurately describes the positioning of functional groups around the imidazole ring system. Alternative nomenclature includes 1H-Imidazole-4-carboxamide, 5-amino-2-methyl-, representing a different numbering convention that maintains chemical accuracy while providing structural clarity.

The molecular formula of this compound is C₅H₈N₄O, indicating a composition of five carbon atoms, eight hydrogen atoms, four nitrogen atoms, and one oxygen atom. This formula reflects the presence of the imidazole ring system with its inherent nitrogen content, supplemented by the amino substituent and carboxamide functional group. The molecular weight has been precisely determined as 140.14 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

The Chemical Abstracts Service registry number for this compound is 37800-98-9, serving as a unique identifier in chemical databases and literature. This registry number ensures unambiguous identification across various chemical information systems and facilitates accurate cross-referencing in scientific publications. The compound also possesses multiple synonyms including 4-amino-2-methyl-1H-imidazole-5-carboxamide and 1H-Imidazole-4-carboxamide,5-amino-2-methyl-(9CI), which reflect different naming conventions and historical usage patterns.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₄O |

| Molecular Weight | 140.14 g/mol |

| CAS Registry Number | 37800-98-9 |

| IUPAC Name | 4-amino-2-methyl-1H-imidazole-5-carboxamide |

| Alternative Name | This compound |

Properties

IUPAC Name |

4-amino-2-methyl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-2-8-3(5(7)10)4(6)9-2/h6H2,1H3,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFMOYKWJBONCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Catalyst : Nickel(II) chloride hexahydrate (10 mol%)

- Solvent : Ethanol/water (3:1 v/v)

- Temperature : 80–90°C

- Reaction Time : 6–8 hours

Under these conditions, the nitrile group undergoes nucleophilic attack by the amide nitrogen, forming the imidazole ring. The methyl substituent at position 2 is introduced via alkylation of the precursor with methyl iodide prior to cyclization.

Multi-Step Synthesis from 2-Mercaptoimidazole Derivatives

An alternative pathway begins with 2-mercapto-1-methylimidazole, which is functionalized sequentially to introduce the amino and carboxamide groups:

Step 1: Thiol Oxidation

- Reagent : Hydrogen peroxide (30% w/v)

- Conditions : Acetic acid, 50°C, 2 hours

- Product : 1-methylimidazole-2-sulfonic acid

Step 2: Amination

- Reagent : Ammonium hydroxide (28% w/w)

- Conditions : 120°C, autoclave, 12 hours

- Product : 5-amino-1-methylimidazole-2-sulfonic acid

Step 3: Carboxamide Formation

- Reagent : Chlorosulfonic acid followed by aqueous ammonia

- Conditions : 0–5°C, pH 8–9

- Yield : 65–70%

This method prioritizes regioselectivity but requires stringent control over sulfonation and amidation steps to avoid over-functionalization.

Industrial-Scale Production via Continuous Flow Reactors

To enhance scalability, pharmaceutical manufacturers adopt continuous flow chemistry. Key advantages include improved heat transfer and reduced reaction times:

Process Parameters

- Residence Time : 15–20 minutes

- Temperature : 150°C

- Pressure : 10 bar

- Catalyst : Heterogeneous palladium on carbon (5 wt%)

A representative flow setup involves:

- Precursor Mixing : 2-methylimidazole and cyanamide in DMF

- Cyclization Chamber : Catalytic hydrogenation under H₂ gas

- In-line Purification : Ion-exchange resins to remove residual catalysts

This approach achieves >90% conversion with <2% impurities, as validated by HPLC-UV analysis.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes:

Optimized Protocol

- Power : 300 W

- Duration : 20 minutes

- Solvent : N,N-dimethylformamide (DMF)

- Precursor : 2-methyl-4-nitroimidazole

The nitro group is reduced in situ using hydrazine hydrate, followed by carboxamide formation via reaction with acetic anhydride. This method yields 85–88% product purity, though scale-up challenges persist.

Enzymatic Routes for Green Chemistry

Emerging biocatalytic methods employ transaminases and nitrilases to functionalize imidazole cores under mild conditions:

Enzyme System

- Transaminase : ω-TA from Arthrobacter sp. (expressed in E. coli)

- Nitrilase : Recombinant enzyme from Pseudomonas fluorescens

- Cofactor : Pyridoxal phosphate (0.1 mM)

Reaction Metrics

- pH : 7.5

- Temperature : 37°C

- Conversion Efficiency : 78%

While environmentally favorable, enzymatic routes currently lag in cost-effectiveness compared to chemical synthesis.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclization | 75–80 | 95 | Moderate | High solvent waste |

| Multi-Step Synthesis | 65–70 | 90 | Low | Toxic by-products |

| Continuous Flow | >90 | 98 | High | Low waste |

| Microwave-Assisted | 85–88 | 92 | Limited | Energy-intensive |

| Enzymatic | 78 | 85 | Experimental | Sustainable |

Critical Challenges and Optimization Strategies

Impurity Control

- By-Products : Unreacted precursors (e.g., 2-methylimidazole) and decarboxylated derivatives.

- Mitigation : Recrystallization from ethanol/water (1:2 v/v) reduces impurities to <1%.

Catalytic Efficiency

- Nickel vs. Palladium : Nickel catalysts offer cost benefits but require post-synthesis removal via chelation resins. Palladium systems, while efficient, escalate production costs.

Solvent Selection

- DMF Alternatives : Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) reduce toxicity without compromising yield.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazole compounds .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Recent studies have indicated that derivatives of 5-amino-2-methyl-1H-imidazole-4-carboxamide exhibit promising antimicrobial activities. For example, compounds derived from this scaffold have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The mechanism of action is believed to involve the modulation of bacterial SOS response pathways, which are critical for bacterial survival under stress conditions.

Antiparasitic Activity

The compound has also been investigated for its potential in treating parasitic infections. A study highlighted the optimization of compounds related to 5-amino-1,2,3-triazole-4-carboxamide, which demonstrated significant suppression of Trypanosoma cruzi, the causative agent of Chagas disease. This indicates that similar modifications to the imidazole scaffold could yield effective treatments for other parasitic diseases .

Therapeutic Applications

Cancer Research

The imidazole derivatives have been explored for their role in cancer therapy. They can act as inhibitors of specific enzymes involved in tumor progression. For instance, certain analogs have shown activity against protein kinases that are crucial for cancer cell proliferation. The modulation of these pathways could lead to the development of novel anticancer agents .

Neuroprotective Effects

Research has also suggested that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis. This opens avenues for its application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various imidazole derivatives, this compound was tested against multiple strains of bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.

Case Study 2: Chagas Disease Treatment

A series of compounds based on the 5-amino-1,2,3-triazole scaffold were evaluated in vivo for their efficacy against Trypanosoma cruzi. One compound demonstrated a substantial decrease in parasite load in infected mice when administered at a dose of 10 mg/kg body weight, highlighting the therapeutic potential of imidazole derivatives in treating neglected tropical diseases .

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

- 5-amino-1H-imidazole-4-carboxamide

- 4-amino-5-carbamoylimidazole

- 4-aminoimidazole-5-carboxamide

Uniqueness

Compared to similar compounds, 5-amino-2-methyl-1H-imidazole-4-carboxamide is unique due to the presence of a methyl group at the 2-position of the imidazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives .

Biological Activity

5-Amino-2-methyl-1H-imidazole-4-carboxamide, a derivative of imidazole, has garnered attention in scientific research due to its potential biological activities. This compound features an imidazole ring with functional groups that may influence its reactivity and interactions within biological systems. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including condensation reactions involving imidazole derivatives and amines. The compound's structure is characterized by:

- Imidazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.

- Amino Group : Enhances hydrogen bonding capabilities.

- Methyl Group : Imparts hydrophobic characteristics.

- Carboxamide Group : Involved in diverse chemical reactions.

These structural features contribute to the compound's solubility and interaction with other biomolecules.

Biological Activities

While specific biological activities of this compound remain largely unexplored, related compounds have demonstrated significant biological functions. Notably, imidazole derivatives are known for their roles as enzyme inhibitors and potential therapeutic agents.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes by binding to their active sites. This mechanism can block enzymatic activity, thereby influencing various biochemical pathways. For instance, imidazole derivatives are often studied for their ability to inhibit histidine kinases and other critical enzymes involved in cellular signaling.

Potential Therapeutic Applications

Research indicates that imidazole derivatives can exhibit anticancer properties. For example:

- Antitumor Activity : Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Summary of Biological Activities

Case Studies

Several studies have highlighted the potential of imidazole derivatives in treating diseases:

- Chagas Disease Treatment : A study indicated that optimized imidazole derivatives exhibited significant suppression of Trypanosoma cruzi burden in mouse models, showcasing their potential as novel therapeutic agents against Chagas disease .

- Antituberculosis Agents : Research on ring-substituted imidazoles demonstrated promising anti-tuberculosis activities against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, with some analogues achieving over 90% inhibition at low concentrations .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

- Binding Interactions : The amino and carboxamide groups facilitate hydrogen bonding with target proteins.

- Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound may alter cellular signal transduction processes.

Future Directions

Future research should focus on elucidating the specific biological pathways influenced by this compound. Investigating its interactions with various cellular targets could uncover new therapeutic applications, particularly in oncology and infectious diseases.

Q & A

Q. What are the established synthetic routes for 5-amino-2-methyl-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions of precursor molecules under controlled conditions. Key steps include:

- Precursor Preparation : Starting materials like amido-nitriles or substituted imidazoles are used, with reaction conditions tailored to avoid side reactions (e.g., excess by-product formation) .

- Cyclization : Catalysts such as nickel or acidic/basic agents facilitate imidazole ring formation. Temperature control (e.g., 60–80°C) and pH adjustments (pH 6–8) are critical for maximizing yield .

- Purification : Crystallization or chromatography (e.g., HPLC) ensures ≥95% purity, as noted in analytical assays .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation : Use NMR (¹H/¹³C) to verify substituent positions and FT-IR to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) is standard, with ≥95% purity as a benchmark .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₅H₈N₄O, MW 140.15 g/mol) .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Acts as a precursor for nucleoside analogs (e.g., AICAR derivatives) with potential roles in metabolic studies .

- Enzyme Inhibition : Structural analogs have shown activity in kinase inhibition assays, suggesting utility in mechanistic studies .

- Material Science : Functionalized imidazoles are explored as ligands in catalysis .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

- Reaction Optimization :

- Catalyst Screening : Test alternatives to nickel (e.g., Pd/C) to reduce side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify bottlenecks .

- By-Product Analysis : Use LC-MS to detect intermediates (e.g., tautomers) and adjust pH/temperature to suppress their formation .

Q. How should conflicting data on biological activity be resolved?

- Cross-Validation : Compare results across multiple assays (e.g., cytotoxicity vs. enzymatic activity) .

- Structural Analog Comparison : Reference similar compounds (Table 1) to identify substituent-dependent trends .

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay artifacts .

Q. Table 1: Structural Analogs and Key Differences

| Compound Name | CAS Number | Key Structural Feature | Reported Activity |

|---|---|---|---|

| 5-Amino-1-methyl-1H-imidazole-4-carboxamide | 21343-04-4 | Methyl at N1, carboxamide at C4 | Nucleoside synthesis |

| 4-Amino-1H-imidazole-5-carboxamide | 360-97-4 | Amino at C4, carboxamide at C5 | Enzyme intermediate |

| 1-Methyl-1H-imidazole-4-carboxamide | 129993-47-1 | Lacks C5 amino group | Catalytic ligand |

Q. What mechanistic insights can be derived from the compound’s reactivity?

- Nucleophilic Sites : The amino group at C5 participates in condensation reactions (e.g., with aldehydes), while the carboxamide at C4 can undergo hydrolysis .

- Tautomerism : The imidazole ring exhibits keto-enol tautomerism, influencing solubility and reactivity in aqueous media .

- Metal Coordination : The N3 position may act as a ligand for transition metals, relevant to catalytic applications .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Waste Disposal : Segregate acidic/basic by-products and dispose via certified hazardous waste services .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., exact pH, ramp rates) to ensure consistency .

- Reference Standards : Use commercially available analogs (e.g., 5-Amino-1-methyl derivatives) for comparative studies .

- Collaborative Validation : Share samples with independent labs to confirm biological or catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.